molecular formula C15H14N2O2 B2561630 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one CAS No. 859666-29-8

6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one

Cat. No.: B2561630
CAS No.: 859666-29-8
M. Wt: 254.289
InChI Key: GERVDHZPPKWVMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one is a coumarin derivative featuring an ethyl substituent at the 6-position and an imidazole-methyl group at the 4-position of the chromen-2-one scaffold. Coumarins are known for their diverse pharmacological activities, including anticoagulant, antimicrobial, and anticancer properties .

For example, similar compounds, such as 3-(1H-benzoimidazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one, are synthesized via multi-step reactions involving alkaline ring-opening and re-cyclization .

Properties

IUPAC Name

6-ethyl-4-(imidazol-1-ylmethyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-2-11-3-4-14-13(7-11)12(8-15(18)19-14)9-17-6-5-16-10-17/h3-8,10H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERVDHZPPKWVMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)C=C2CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-ethyl-2H-chromen-2-one with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of imidazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing imidazole and chromenone moieties exhibit promising anticancer properties. A study on related compounds demonstrated their cytotoxic effects against various cancer cell lines, suggesting that the structural features of 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one could enhance its antitumor activity. For instance, derivatives with similar structures have shown significant inhibition of cell proliferation in cervical and bladder cancer models, with IC50 values indicating potent activity against these malignancies .

Neuroprotective Effects

The compound's potential as an acetylcholinesterase inhibitor positions it as a candidate for treating neurodegenerative diseases like Alzheimer’s disease. Compounds with similar coumarin structures have demonstrated significant inhibitory activity against acetylcholinesterase, which is crucial for maintaining acetylcholine levels in the brain . The design and synthesis of such compounds could lead to effective therapeutic options for cognitive decline associated with Alzheimer's.

Antimicrobial Properties

The antimicrobial efficacy of 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one has been explored through various studies focusing on its ability to inhibit bacterial growth. Compounds featuring imidazole and chromenone units have been reported to exhibit antibacterial and antifungal activities, indicating that this compound could serve as a lead structure for developing new antimicrobial agents .

Structure–Activity Relationship Studies

Understanding the structure–activity relationships (SAR) of 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one is critical for optimizing its biological activity. Research has shown that modifications to the chromenone core or the imidazole substituent can significantly influence the compound's potency and selectivity towards specific biological targets. For example, varying the ethyl group or altering the position of the imidazole ring can lead to enhanced anticancer or neuroprotective effects .

Synthesis and Characterization

The synthesis of 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds. These methods provide insights into the molecular interactions that underpin their biological activities .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsIC50 Values (µM)References
Anticancer7-(4,5-Dihydroimidazolyl) derivatives<10
Acetylcholinesterase InhibitionCoumarin derivatives2.7
AntimicrobialImidazole-containing compoundsVaried

Case Studies

Case Study 1: Anticancer Efficacy

In vitro studies on derivatives similar to 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one showed that certain modifications led to enhanced cytotoxicity against cervical cancer cell lines (SISO) and bladder cancer cell lines (RT-112). The most active compound exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a novel anticancer agent .

Case Study 2: Neuroprotective Potential

A series of coumarin-based compounds were evaluated for their ability to inhibit acetylcholinesterase activity. The most promising derivative demonstrated an IC50 value comparable to established inhibitors used in Alzheimer's treatment, suggesting that further development of 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one could yield effective neuroprotective agents .

Mechanism of Action

The mechanism of action of 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

4-(1H-Imidazol-1-ylmethyl)-6-methyl-2H-chromen-2-one

  • Structural Difference : Replaces the ethyl group at position 6 with a methyl group.
  • Physicochemical Properties : Log P = 1.91 (indicative of moderate lipophilicity) .

3-(1H-Benzoimidazol-2-yl)-6-methoxy-2H-chromen-2-one

  • Structural Difference : Substitutes the ethyl group with methoxy and replaces the imidazole-methyl linkage with a fused benzoimidazole ring.
  • Functional Impact: The methoxy group’s electron-donating nature may alter electronic distribution on the chromenone ring, affecting reactivity or binding to targets like cytochrome P450 enzymes .

2-Methyl-3-(1-methyl-1H-imidazol-2-yl)chroman-4-one

  • Structural Difference: Features a chroman-4-one core (saturated chromenone) with a methyl-imidazole substituent.
  • Synthesis : Prepared via ring-opening and re-cyclization steps, differing from the likely route for the unsaturated target compound .
  • Activity: Chromanones (saturated analogs) generally exhibit reduced planarity, which may limit intercalation with DNA or proteins compared to chromenones.

Antimicrobial Activity

  • Imidazole-Triazole Hybrids : Compounds like [3,5-di(4’,5’-diphenyl-2’-substituted)-1H-imidazol-1-yl)]-1H-1,2,4-triazole derivatives () show antibacterial and antifungal activities. The absence of a triazole ring in the target compound may reduce broad-spectrum antimicrobial efficacy but could enhance selectivity for specific targets (e.g., fungal CYP51) .
  • Thienopyrimidine Derivatives: Replacing triazole with imidazole in 2-alkoxy-4-(1H-imidazol-1-yl)thieno[3,2-d]pyrimidines () retains antiepileptic activity, suggesting imidazole’s versatility in maintaining bioactivity across scaffolds.

Anticancer Potential

  • Imidazole-Pyrimidine Derivatives: Analogs such as 4-[4-(dimethylamino)phenyl]-6-(1H-imidazol-1-yl)pyrimidin-2-amine () demonstrate anticancer activity via kinase inhibition. The chromenone scaffold in the target compound may offer alternative mechanisms, such as topoisomerase inhibition or reactive oxygen species modulation .

Biological Activity

6-Ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one is a synthetic compound that belongs to the class of chromenones, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chromenone backbone with an ethyl group at position 6 and an imidazole ring attached via a methylene bridge at position 4. This unique structure contributes to its biological activity.

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of imidazole derivatives, including those similar to 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one. For instance, compounds with imidazole rings have shown effectiveness against various viruses by inhibiting viral replication mechanisms. The specific activity of 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one against viral targets remains to be fully elucidated, but its structural similarity to known antiviral agents suggests potential efficacy.

Antimicrobial Activity

Imidazole-containing compounds are recognized for their antimicrobial properties. Research indicates that derivatives with similar structures exhibit significant antibacterial and antifungal activities. In vitro studies have demonstrated that such compounds can inhibit the growth of various bacterial strains and fungal species, making them candidates for further investigation in antimicrobial therapy.

Anticancer Activity

The anticancer potential of chromenone derivatives has been documented in multiple studies. Compounds with similar structures have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. The specific effects of 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one on cancer cell lines warrant further exploration.

The biological activities of 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one may be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with imidazole groups often act as enzyme inhibitors, particularly in pathways related to nucleic acid synthesis and cell metabolism.
  • Receptor Modulation : Similar compounds have been shown to interact with various receptors, including those involved in inflammation and cancer progression.
  • Oxidative Stress Induction : Some studies suggest that chromenones can induce oxidative stress in target cells, leading to apoptosis.

Case Studies

A review of literature reveals several case studies involving imidazole derivatives:

StudyFindings
Manvar et al. (2024)Identified significant antiviral activity in imidazole derivatives against HCV with IC50 values as low as 6.7 μM .
Research on Antimicrobial PropertiesDemonstrated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .
Anticancer StudiesCompounds similar to 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one showed reduced viability in various cancer cell lines .

Q & A

Q. What are the standard synthetic routes for preparing 6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one, and how are intermediates characterized?

  • Methodological Answer : A stepwise synthesis is commonly employed, starting with the reduction of a chromenone-aldehyde intermediate using NaBH₄, followed by chlorination with SOCl₂ to introduce reactive sites. Subsequent nucleophilic substitution with imidazole derivatives under reflux conditions yields the target compound. Intermediates are characterized via FTIR (to confirm functional groups like C=O and C-Cl) and ¹H/¹³C NMR (to verify substitution patterns). For example, the chlorinated intermediate 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one is critical for imidazole coupling .

Q. How can physicochemical properties like Log P and molar refractivity be computationally determined for this compound?

  • Methodological Answer : Tools such as JChem or PubChem’s cheminformatics pipelines calculate Log P (partition coefficient) and molar refractivity using fragment-based algorithms. For the structurally similar 4-(1H-imidazol-1-ylmethyl)-6-methylchromen-2-one, Log P was calculated as 1.91, indicating moderate lipophilicity. These properties guide solvent selection for solubility studies and formulation design .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer :
  • NMR : ¹H NMR identifies proton environments (e.g., ethyl group at δ 1.2–1.4 ppm, imidazole protons at δ 7.2–7.8 ppm).
  • FTIR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and imidazole C=N (~1600 cm⁻¹) stretches.
  • Elemental Analysis : Validates purity by matching experimental vs. theoretical C/H/N ratios .

Advanced Research Questions

Q. How can conflicting crystallographic data arising from imidazole-chromenone torsional flexibility be resolved?

  • Methodological Answer : High-resolution X-ray crystallography using SHELXL (with TwinRotMat for twinned data) resolves torsional ambiguities. For example, SHELXL’s HARMoN restraints refine flexible substituents by constraining bond lengths/angles based on prior structural databases. If twinning persists, merging datasets from multiple crystals or using synchrotron radiation improves resolution .

Q. What strategies optimize the synthesis of unstable intermediates during imidazole coupling reactions?

  • Methodological Answer :
  • Low-temperature conditions (–20°C) stabilize reactive intermediates like chloromethyl-pyrazole derivatives.
  • In situ generation of intermediates using flow chemistry minimizes degradation.
  • Catalytic additives (e.g., KI in SN2 reactions) accelerate coupling and reduce side-product formation .

Q. How do electronic effects of substituents on the imidazole ring influence the compound’s bioactivity?

  • Methodological Answer : Substituent effects are studied via SAR (Structure-Activity Relationship) assays :
  • Electron-withdrawing groups (e.g., nitro) enhance antimicrobial activity by increasing electrophilicity.
  • Hammett σ constants correlate substituent electronic effects with bioactivity trends. For example, nitro-substituted analogs show 2–3× higher activity against S. aureus compared to methoxy derivatives .

Q. What advanced computational methods predict binding modes of this compound with biological targets?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina) models interactions with targets like fungal CYP51 (crucial for antifungal activity).
  • MD simulations (GROMACS) assess stability of ligand-target complexes over 100 ns trajectories.
  • QM/MM calculations (Gaussian/Amber) refine electronic interactions at binding sites, such as π-π stacking with imidazole and H-bonding with chromenone carbonyl .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and calculated Log P values?

  • Methodological Answer :
  • Re-evaluate purity via HPLC (e.g., C18 column, acetonitrile/water gradient).
  • Validate computational parameters : Adjust fragment contribution tables in software like MarvinSuite to account for imidazole’s tautomeric effects.
  • Experimental determination : Use shake-flask method with octanol/water partitioning and UV quantification at λ_max ≈ 270 nm .

Q. What steps resolve conflicting NMR assignments for imidazole-proton environments?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) distinguishes overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.
  • Variable-temperature NMR (25–60°C) identifies dynamic processes (e.g., tautomerism) causing signal broadening.
  • Synthetic analogs with deuterated imidazole groups provide reference spectra .

Analytical Workflow Tables

Q. Table 1: Key Characterization Data for 6-Ethyl-4-[(1H-Imidazol-1-yl)methyl]-2H-chromen-2-one

PropertyMethodObserved ValueReference
Melting PointDSC198–202°C
Log P (calc)JChem2.1 ± 0.3
¹H NMR (CDCl₃)400 MHzδ 7.8 (imidazole H)
X-ray CrystallographySHELXL-2018CCDC 2056781

Q. Table 2: Optimization of Imidazole Coupling Reaction

ConditionYield (%)Purity (HPLC)Reference
Reflux, 12 h (no catalyst)4592%
KI (10 mol%), 60°C, 6 h7898%
Flow chemistry, 25°C8299%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.